N-[(4-bromophenyl)-(8-hydroxyquinolin-7-yl)methyl]acetamide
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Overview
Description
N-[(4-bromophenyl)-(8-hydroxyquinolin-7-yl)methyl]acetamide is a complex organic compound that combines a bromophenyl group with a hydroxyquinoline moiety through an acetamide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-bromophenyl)-(8-hydroxyquinolin-7-yl)methyl]acetamide typically involves a multi-step process:
Formation of the Bromophenyl Intermediate: The initial step involves the bromination of a phenyl ring to introduce a bromine atom at the para position.
Quinoline Derivative Preparation: The next step involves the synthesis of the hydroxyquinoline derivative, which can be achieved through various methods, including Skraup synthesis.
Coupling Reaction: The final step involves coupling the bromophenyl intermediate with the hydroxyquinoline derivative in the presence of acetic anhydride and a suitable catalyst to form the acetamide linkage.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of high-purity reagents.
Chemical Reactions Analysis
Types of Reactions
N-[(4-bromophenyl)-(8-hydroxyquinolin-7-yl)methyl]acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group in the quinoline moiety can be oxidized to form quinone derivatives.
Reduction: The bromophenyl group can be reduced to form phenyl derivatives.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Phenyl derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[(4-bromophenyl)-(8-hydroxyquinolin-7-yl)methyl]acetamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Materials Science: The compound’s unique structure makes it a candidate for use in organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: It is used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Mechanism of Action
The mechanism of action of N-[(4-bromophenyl)-(8-hydroxyquinolin-7-yl)methyl]acetamide involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, preventing substrate access.
Receptor Binding: It can bind to receptors on cell surfaces, modulating signal transduction pathways.
Free Radical Scavenging: The hydroxy group in the quinoline moiety can scavenge free radicals, providing antioxidant effects.
Comparison with Similar Compounds
Similar Compounds
N-(4-bromophenyl)acetamide: Lacks the hydroxyquinoline moiety, making it less versatile in applications.
8-hydroxyquinoline: Lacks the bromophenyl group, affecting its reactivity and binding properties.
Uniqueness
N-[(4-bromophenyl)-(8-hydroxyquinolin-7-yl)methyl]acetamide is unique due to the combination of the bromophenyl and hydroxyquinoline groups, which confer distinct chemical and biological properties. This dual functionality makes it a valuable compound for diverse applications in research and industry.
Properties
IUPAC Name |
N-[(4-bromophenyl)-(8-hydroxyquinolin-7-yl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15BrN2O2/c1-11(22)21-16(13-4-7-14(19)8-5-13)15-9-6-12-3-2-10-20-17(12)18(15)23/h2-10,16,23H,1H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXYUFSXQDXVFAO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(C1=CC=C(C=C1)Br)C2=C(C3=C(C=CC=N3)C=C2)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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